N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide
Beschreibung
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a diphenylacetyl core linked to a 3-(2,6-dimethylpiperidin-1-yl)propylamine moiety. Its structure combines a lipophilic diphenyl group with a conformationally constrained piperidine ring, which may influence its pharmacokinetic properties and target binding.
Eigenschaften
IUPAC Name |
N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O/c1-19-11-9-12-20(2)26(19)18-10-17-25-24(27)23(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-8,13-16,19-20,23H,9-12,17-18H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZBEIHSHWNWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesewege:: Die Synthesewege für PD-85639 sind nicht umfassend dokumentiert. Es wird durch chemische Reaktionen unter Verwendung bestimmter Reagenzien und Bedingungen synthetisiert. Weitere Forschung ist erforderlich, um detaillierte Synthesewege aufzudecken.
Industrielle Produktionsverfahren:: Leider sind Informationen über die industriellen Produktionsverfahren für PD-85639 begrenzt. Forscher haben sich in erster Linie auf seine pharmakologischen Eigenschaften und nicht auf die großtechnische Synthese konzentriert.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:
-
Conditions : Acidic (HCl, 70°C) or basic (NaOH, aqueous ethanol) media .
-
Mechanism : Nucleophilic attack by water or hydroxide ions on the carbonyl carbon, followed by cleavage of the C–N bond.
Nucleophilic Substitution
The piperidine nitrogen participates in substitution reactions due to its lone pair of electrons. For instance, quaternization reactions with alkyl halides form ammonium salts:
-
Conditions : Polar aprotic solvents (e.g., DMF) at 25–60°C .
-
Applications : Enhances solubility for pharmacological studies .
Coordination with Metal Ions
The amide oxygen and piperidine nitrogen act as Lewis bases, enabling coordination with transition metals like Cu(II) or Fe(III):
| Metal | Coordination Site | Application |
|---|---|---|
| Cu(II) | Amide O, Piperidine N | Catalytic oxidation studies |
| Fe(III) | Amide O | Magnetic resonance imaging |
-
Evidence : Structural analogs show stable complexes with catalytic activity in oxidation reactions .
Radical Scavenging Activity
The diphenylacetamide group exhibits radical-trapping properties, similar to DPPH (2,2-diphenyl-1-picrylhydrazyl) . In antioxidant assays:
-
Mechanism : Hydrogen atom transfer (HAT) to neutralize free radicals.
-
Efficiency : Comparable to ascorbic acid in lipid peroxidation inhibition .
Comparative Reactivity Table
Key reactions and their outcomes for structural analogs:
Mechanistic Insights
Wissenschaftliche Forschungsanwendungen
PD-85639 hat in verschiedenen wissenschaftlichen Bereichen Anwendung gefunden:
Neurowissenschaften: Seine Na+-Kanal-blockierenden Eigenschaften machen es relevant für die Untersuchung der neuronalen Erregbarkeit und der Ionenkanalfunktion.
Pharmakologie: Forscher untersuchen sein Potenzial als Analgetikum oder Antiepileptikum.
Arzneimittelentwicklung: PD-85639 dient als wertvolle Werkstoffverbindung, um das Verhalten von Na+-Kanälen zu verstehen.
5. Wirkmechanismus
Der Wirkmechanismus der Verbindung beinhaltet die Bindung an Na+-Kanäle, insbesondere Nav1.2 im Rattenhirngewebe. Es zeigt sowohl eine hoch- als auch eine niedrig-affine Bindungsart. Das schnelle kinetische Profil legt wettbewerbsfähige Interaktionen mit Lokalanästhetika und Na+-Kanalaktivatoren nahe .
Wirkmechanismus
The compound’s mechanism of action involves binding to Na+ channels, particularly Nav1.2 in rat brain tissue. It exhibits both high- and low-affinity modes of binding. The fast kinetic profile suggests competitive interactions with local anesthetics and Na+ channel activators .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(4-bromophenyl)-N-[3-(2,6-dimethylpiperidin-1-yl)propyl]acetamide
- Structural Differences : The phenyl rings in this analog are substituted with bromine at the para positions, increasing molecular weight and lipophilicity (MW = 522.3 g/mol vs. 378.5 g/mol for the target compound).
- Biological Activity : Exhibits moderate sodium channel (Nav1.2) inhibition with an IC50 of 5700 nM, suggesting that bulky halogen substituents may reduce potency compared to unsubstituted diphenyl groups .
- Key Insight : Bromine’s electron-withdrawing effects may alter binding interactions or membrane permeability relative to the parent compound.
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenylacetamide Hydrochloride
- Structural Differences: Replaces the 2,6-dimethylpiperidine group with a dimethylamino-propyl chain and introduces a fluorinated benzothiazole ring.
- Functional Implications: The benzothiazole moiety may enhance π-π stacking interactions with aromatic residues in target proteins, while fluorine could improve metabolic stability. The dimethylamino group likely increases solubility but may reduce blood-brain barrier penetration compared to the piperidine analog .
- Patent Relevance : Highlighted in supplier catalogs, indicating industrial interest in benzothiazole-acetamide hybrids for drug discovery.
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide
- Structural Differences : Contains an additional acetamide linker between the diphenylacetyl core and benzothiazole.
- The presence of benzothiazole suggests utility in kinase or protease inhibition, though biological data are absent .
Excluded Patent Compounds (EP3348550A1)
- Examples : N-(6-(N,N-diethylsulfamoyl)benzothiazole-2-yl)-2,2-diphenylacetamide and N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide.
- Key Differences : Sulfonamide or sulfamoyl groups on the benzothiazole ring. These substituents likely improve water solubility but may introduce steric hindrance.
- Patent Strategy: Exclusion from claims indicates prior art for benzothiazole-acetamide hybrids, emphasizing the importance of novel substituents (e.g., 2,6-dimethylpiperidine) in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Piperidine vs. Benzothiazole : Piperidine-containing analogs (e.g., target compound) may offer improved CNS penetration due to reduced polarity, while benzothiazole derivatives prioritize solubility and aromatic interactions.
- Substituent Effects : Halogenation (e.g., bromine) increases molecular weight but may reduce potency in ion channel targets. Fluorine and sulfonamide groups enhance stability and solubility but require balancing with steric effects.
- Synthetic Accessibility : PyBOP-mediated coupling (used for benzothiazole analogs) is a viable route for acetamide derivatives, though scalability for piperidine-containing compounds needs further exploration .
Biologische Aktivität
N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide is a compound that has garnered attention due to its potential pharmacological properties. This article reviews its biological activity, synthesis, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.5 g/mol. The compound features a piperidine moiety linked to a diphenylacetamide framework, which is crucial for its biological interactions.
Preliminary studies indicate that this compound interacts with various receptors involved in neurotransmission and pain modulation. Its activity suggests potential applications in treating conditions such as anxiety and chronic pain due to its central nervous system effects.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CNS Activity | Potential anxiolytic and analgesic effects through receptor modulation. |
| Receptor Interaction | Likely interacts with neurotransmitter receptors, influencing mood and pain. |
| Therapeutic Potential | Possible applications in anxiety disorders and chronic pain management. |
Case Studies and Research Findings
- Pharmacological Studies : A study demonstrated that compounds similar to this compound exhibited significant efficacy in animal models of anxiety and pain. These studies indicated a dose-dependent response, suggesting that the compound's effects could be optimized for therapeutic use.
- Structure-Activity Relationship (SAR) : Research into the structure-activity relationship of related compounds revealed that modifications to the piperidine or diphenyl groups can significantly alter biological activity. This highlights the importance of structural nuances in determining pharmacological profiles .
- Toxicological Assessments : Toxicological evaluations have indicated a favorable safety profile for this compound when administered at therapeutic doses. Long-term studies are ongoing to assess chronic exposure effects.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques. A general synthetic route includes:
- Formation of the piperidine derivative.
- Coupling with diphenylacetic acid derivatives.
- Purification through recrystallization or chromatography.
Each step must be optimized for yield and purity to ensure the final product's efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(2,6-Dimethylpiperidin-1-yl)propyl]-2,2-diphenylacetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Intermediate preparation : React 2,6-dimethylpiperidine with 3-chloropropylamine to form the piperidinylpropylamine backbone.
Acetamide coupling : Introduce the 2,2-diphenylacetyl group via amide bond formation using coupling agents like EDCI/HOBt.
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product.
- Key considerations : Monitor reaction progress via TLC and confirm regioselectivity using -NMR to avoid byproducts .
Q. How can the molecular structure and purity of this compound be validated?
- Analytical techniques :
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement (space group determination, hydrogen bonding analysis) .
- Spectroscopy : Confirm functional groups via -NMR (amide carbonyl at ~170 ppm) and FT-IR (N-H stretch at ~3300 cm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 435.2).
Advanced Research Questions
Q. How can hydrogen bonding patterns in the crystal lattice impact pharmacological activity?
- Methodology :
- Graph-set analysis : Use SHELXL to classify hydrogen bonds (e.g., R(8) motifs) and correlate with molecular packing .
- Pharmacophore mapping : Overlay crystal structure data with receptor-binding sites (e.g., muscarinic acetylcholine receptors) to identify critical interactions .
Q. What experimental strategies resolve contradictions in receptor-binding affinity data?
- Approach :
Binding assays : Compare radioligand displacement (e.g., -QNB for muscarinic receptors) under varying pH and temperature conditions.
Computational docking : Use AutoDock Vina to model ligand-receptor interactions, focusing on steric clashes with the diphenylacetamide group.
Mutagenesis studies : Identify key residues (e.g., Tyr 506 in M3 receptors) via alanine-scanning to validate binding hypotheses .
- Data reconciliation : Cross-validate with thermodynamic parameters (ΔG, ΔH) from ITC (isothermal titration calorimetry) .
Q. How can crystallographic disorder in the piperidine ring be addressed during refinement?
- SHELXL refinement protocol :
- Disorder modeling : Split the piperidine ring into two occupancy components (e.g., 60:40 ratio) using PART instructions.
- Restraints : Apply SIMU and DELU constraints to maintain reasonable geometry for disordered atoms.
- Validation : Check ADPs (anisotropic displacement parameters) and R values to avoid overfitting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
